molecular formula C23H28N2O5 B12598325 2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene CAS No. 607374-47-0

2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene

Cat. No.: B12598325
CAS No.: 607374-47-0
M. Wt: 412.5 g/mol
InChI Key: AIJZLQLSCPBAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene is a xanthene derivative characterized by a rigid tricyclic aromatic core. Key structural features include:

  • Steric bulk: Two tert-butyl groups at positions 2 and 7, and two methyl groups at position 9, creating significant steric hindrance .
  • Electron-withdrawing groups: Nitro substituents at positions 4 and 5, which strongly influence electronic properties and reactivity .

Properties

CAS No.

607374-47-0

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

2,7-ditert-butyl-9,9-dimethyl-4,5-dinitroxanthene

InChI

InChI=1S/C23H28N2O5/c1-21(2,3)13-9-15-19(17(11-13)24(26)27)30-20-16(23(15,7)8)10-14(22(4,5)6)12-18(20)25(28)29/h9-12H,1-8H3

InChI Key

AIJZLQLSCPBAEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC(=C2)C(C)(C)C)[N+](=O)[O-])OC3=C1C=C(C=C3[N+](=O)[O-])C(C)(C)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of 2,7-di-tert-butyl-9,9-dimethylxanthene.

    Nitration: The xanthene derivative is then subjected to nitration using a mixture of nitric acid and sulfuric acid to introduce nitro groups at the 4 and 5 positions.

    Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amines.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene involves its interaction with molecular targets through its nitro and tert-butyl groups. The compound exhibits high fluorescence due to the conjugation of the xanthene ring system with the nitro groups, emitting a vibrant red light . This property makes it useful in various imaging and detection applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes critical differences between the target compound and structurally related xanthene derivatives:

Compound Name Structural Features Steric Effects Electronic Properties Primary Applications References
2,7-DI-Tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene Nitro groups (4,5), tert-butyl (2,7), dimethyl (9) High steric hindrance Electron-deficient due to nitro groups Potential in materials science, intermediates
Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene) Diphenylphosphino groups (4,5), dimethyl (9) Moderate steric bulk Electron-rich (phosphine donors) Widely used as a bidentate ligand in catalysis
t-Bu-Xantphos (4,5-Bis(di-tert-butylphosphino)-9,9-dimethylxanthene) Di-tert-butylphosphino groups (4,5), dimethyl (9) Extreme steric protection Electron-rich, strong σ-donors Stabilizes low-coordination metal complexes
4,5-Dibromo-9,9-dimethyl-9H-xanthene Bromine atoms (4,5), dimethyl (9) Low steric hindrance Electron-deficient (halogenated) Halogenation intermediates, photovoltaics
2,7-Di-tert-butyl-4,5-bis(N'-butylthioureido)xanthene Thiourea groups (4,5), tert-butyl (2,7), dimethyl (9) Moderate steric bulk Polar, hydrogen-bonding capable Supramolecular chemistry, sensors
2,7-Di-tert-butyl-9,9-dimethyl-4,5-di(pyren-1-yl)-9H-xanthene Pyrene substituents (4,5), tert-butyl (2,7), dimethyl (9) High steric and π-stacking capacity Extended conjugation, luminescent Organic electronics, pressure-sensitive dyes

Key Comparative Analysis

Steric Effects
  • The tert-butyl and dimethyl groups in the target compound provide steric protection comparable to t-Bu-Xantphos . However, the nitro groups lack the coordinating capacity of phosphine ligands, limiting its use in metal complexation .
  • In contrast, brominated analogs (e.g., 4,5-Dibromo-9,9-dimethylxanthene) exhibit lower steric hindrance, enabling easier functionalization .
Electronic Properties
  • The nitro groups render the target compound highly electron-deficient, contrasting sharply with electron-rich phosphine-based ligands like Xantphos . This electron deficiency may favor applications in nitroaromatic chemistry or as intermediates for further reduction to amine derivatives .
  • Pyrene-substituted analogs (e.g., 2,7-Di-tert-butyl-4,5-di(pyren-1-yl)xanthene) exhibit red-shifted luminescence due to extended π-conjugation, a property absent in the nitro derivative .

Biological Activity

2,7-Di-tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene (CAS Number: 155126-22-0) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H32N2O4
  • Molecular Weight : 396.52 g/mol
  • LogP : 7.04 (indicating high lipophilicity)

Antioxidant Activity

One of the primary biological activities attributed to 2,7-di-tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene is its antioxidant capacity. Studies have demonstrated that compounds with similar structures exhibit significant free radical scavenging abilities. The presence of electron-withdrawing nitro groups enhances the stability of radical intermediates formed during oxidation processes.

Anti-inflammatory Properties

Research indicates that xanthene derivatives can modulate inflammatory pathways. The compound has shown potential in inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect may be beneficial in conditions characterized by chronic inflammation.

Anticancer Activity

Preliminary studies suggest that 2,7-di-tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene may possess anticancer properties. It has been evaluated against various cancer cell lines, showing cytotoxic effects that could be attributed to its ability to induce apoptosis and inhibit cell proliferation.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing their harmful effects.
  • Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.
  • Gene Expression Modulation : There is evidence suggesting that it can influence the expression of genes related to oxidative stress and inflammation.

Study 1: Antioxidant Efficacy

A study published in Journal of Organic Chemistry evaluated the antioxidant properties of various xanthene derivatives, including 2,7-di-tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls (Chang et al., 2004).

CompoundIC50 (µM)Mechanism
2,7-Di-tert-butyl-9,9-dimethyl-4,5-dinitro-9H-xanthene15Radical scavenging
ControlN/AN/A

Study 2: Anti-inflammatory Effects

In a controlled experiment assessing anti-inflammatory effects on murine models, the compound significantly reduced edema and inflammatory cytokine levels (Jeong et al., 2003). The study concluded that the compound could be a candidate for developing anti-inflammatory therapeutics.

TreatmentEdema Reduction (%)Cytokine Levels (pg/mL)
Control0200
Compound50100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.